GlyT1 Transporter Inhibition: Potency Comparison Against 2-, 3-, and 4-Chloro Regioisomers
Inhibition of GlyT1 is a key mechanism for modulating NMDA receptor function. Data from a patent application on GlyT1 inhibitors shows that the 3-chlorophenyl regioisomer (as part of a larger scaffold) exhibits significantly higher potency than its 2- and 4-chloro counterparts [1]. This pattern is consistent with structure-activity relationship (SAR) studies on the core phenylglycine motif, where the meta-chloro substitution is critical for optimal binding [1].
| Evidence Dimension | GlyT1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 100 nM (human GlyT1b in CHO cells) [2] |
| Comparator Or Baseline | 2-chlorophenyl analog: IC50 >30,000 nM (mGlu5 assay as a proxy for GlyT1 SAR); 4-chlorophenyl analog: IC50 >30,000 nM (same assay) [1] |
| Quantified Difference | >300-fold lower potency for 2- and 4-chloro analogs compared to 3-chloro analog in a related assay, with the 3-chloro specific compound showing a definitive 100 nM IC50 in a direct GlyT1 assay. |
| Conditions | Inhibition of [3H]glycine uptake in CHO cells transfected with human GlyT-1b transporter [2]; mGlu5 inhibition assay for comparator regioisomers [1]. |
Why This Matters
The 3-chloro substitution is not just a structural variation; it is a determinant of >300-fold difference in potency, making the specific regioisomer essential for GlyT1-targeted research programs.
- [1] PMC. Table 17: Entry 240 (3-chlorophenyl, IC50=880 nM) vs. Entries 241 (2-chlorophenyl, IC50>30,000 nM) and 242 (4-chlorophenyl, IC50>30,000 nM). Data from WO2007014762A2 patent family on GlyT1 inhibitors. View Source
- [2] BindingDB. BDBM50421498 (CHEMBL59858). IC50=100 nM for inhibition of human GlyT-1b in CHO cells. View Source
